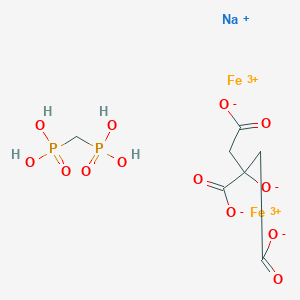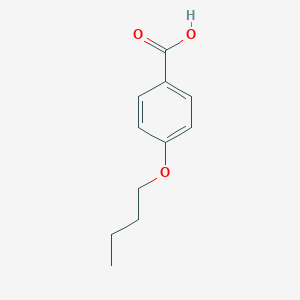
4-丁氧基苯甲酸
概述
描述
4-Butoxybenzoic acid, also known as p-butoxybenzoic acid, is an organic compound with the molecular formula C11H14O3. It is a derivative of benzoic acid where the hydrogen atom at the para position is replaced by a butoxy group (C4H9O). This compound is known for its applications in various fields, including chemistry, biology, and industry.
科学研究应用
4-Butoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of liquid crystalline materials and other organic compounds.
Biology: Studied for its interactions with enzymes and proteins.
Medicine: Investigated for potential therapeutic applications due to its structural similarity to other bioactive compounds.
Industry: Utilized in the production of polymers, coatings, and other materials
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: 4-Butoxybenzoic acid can be synthesized through several methods. One common method involves the esterification of 4-hydroxybenzoic acid with butanol in the presence of an acid catalyst, followed by hydrolysis of the ester to yield the desired acid. Another method involves the palladium-catalyzed coupling of halogenated benzoic acids with butanol, which avoids the use of Grignard reagents and Friedel-Crafts reactions, making it more environmentally friendly .
Industrial Production Methods: In industrial settings, 4-butoxybenzoic acid is often produced using large-scale esterification processes. The reaction typically involves heating 4-hydroxybenzoic acid with butanol and an acid catalyst under reflux conditions. The resulting ester is then hydrolyzed to produce 4-butoxybenzoic acid with high purity and yield .
化学反应分析
Types of Reactions: 4-Butoxybenzoic acid undergoes various chemical reactions, including:
Esterification: Reacts with alcohols to form esters.
Reduction: Can be reduced to the corresponding alcohol.
Substitution: Undergoes electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Esterification: Acid catalysts such as sulfuric acid or hydrochloric acid.
Reduction: Reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Esterification: Butyl 4-butoxybenzoate.
Reduction: 4-Butoxybenzyl alcohol.
Substitution: Halogenated derivatives of 4-butoxybenzoic acid
作用机制
The mechanism of action of 4-butoxybenzoic acid involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting or modifying their activity. The butoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable compound for studying enzyme-substrate interactions and developing enzyme inhibitors .
相似化合物的比较
4-Butoxybenzoic acid can be compared with other similar compounds such as:
4-Ethoxybenzoic acid: Similar structure but with an ethoxy group instead of a butoxy group.
4-Propoxybenzoic acid: Contains a propoxy group.
4-Methoxybenzoic acid: Contains a methoxy group.
Uniqueness: The uniqueness of 4-butoxybenzoic acid lies in its butoxy group, which provides distinct physical and chemical properties compared to its analogs. The longer alkyl chain increases its hydrophobicity and alters its reactivity in various chemical reactions .
属性
IUPAC Name |
4-butoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAUFPZPAKULAGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50164388 | |
| Record name | 4-Butoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1498-96-0 | |
| Record name | 4-Butoxybenzoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-96-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Butoxybenzoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498960 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Butoxybenzoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60247 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Butoxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50164388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-butoxybenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.640 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-BUTOXYBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZS36TKQ5W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the lipophilicity of 4-alkoxybenzoic acids relate to their antimycobacterial activity?
A1: Research suggests a positive correlation between lipophilicity and antimycobacterial activity in 4-alkoxybenzoic acids []. This means that as the lipophilicity of the compound increases, so does its ability to inhibit the growth of mycobacteria. The study demonstrated this by examining a series of 4-alkoxybenzoic acids, including 4-Butoxybenzoic acid, and observing that the antimycobacterial activity increased with their respective HPLC capacity factors, which are indicative of lipophilicity.
Q2: What is the significance of the thermodynamic properties of 4-Butoxybenzoic acid?
A2: Understanding the thermodynamic properties, like enthalpy and Gibbs energy of sublimation, offers insights into the physical behavior of 4-Butoxybenzoic acid []. These properties are crucial for various applications, including predicting its volatility, solubility, and stability under different conditions. The Knudsen mass-loss effusion technique and differential scanning calorimetry were employed to determine these properties, providing valuable data for researchers exploring its potential uses.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

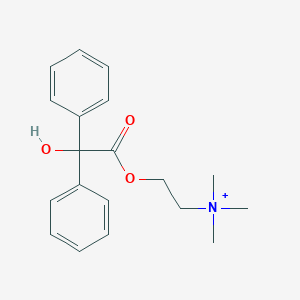
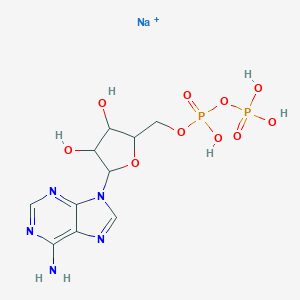
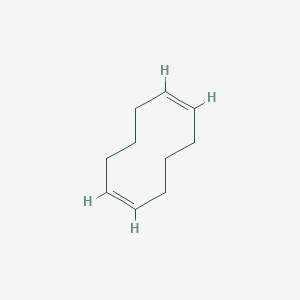
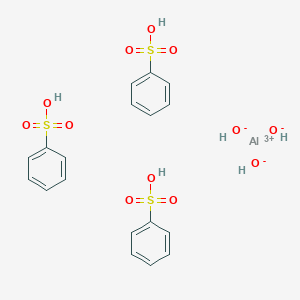
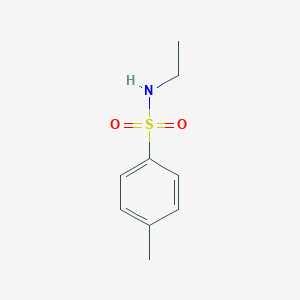
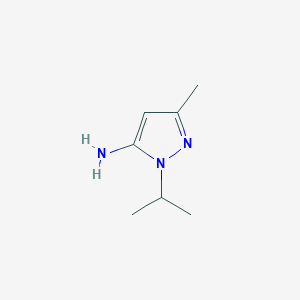
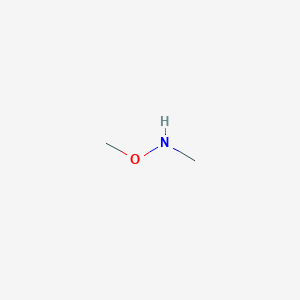
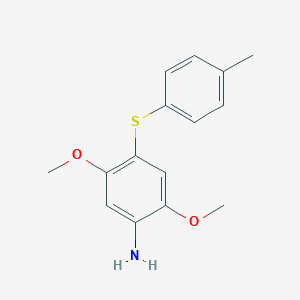
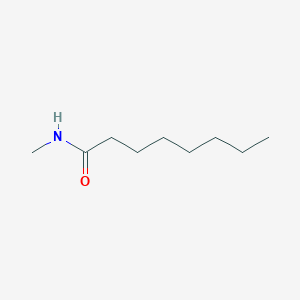
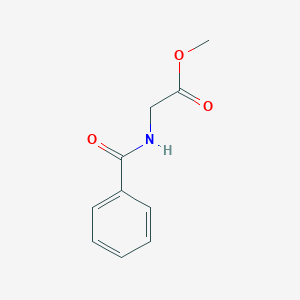
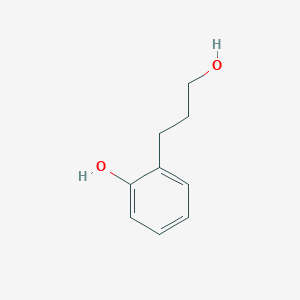
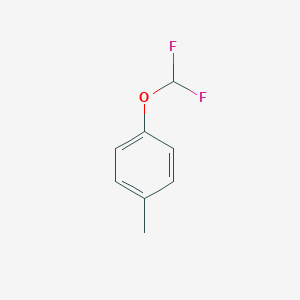
![[[4-[[4-(phenylimino)-2,5-cyclohexadien-1-ylidene][4-[(sulphophenyl)amino]phenyl]methyl]phenyl]amino]benzenesulphonic acid](/img/structure/B73540.png)
